amine hydrochloride CAS No. 1049678-11-6](/img/structure/B2954862.png)

[(4-Ethylphenyl)methyl](2-methylpropyl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

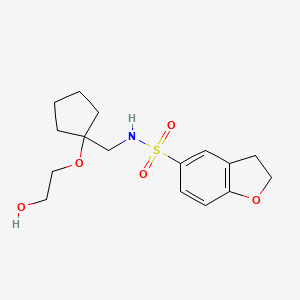

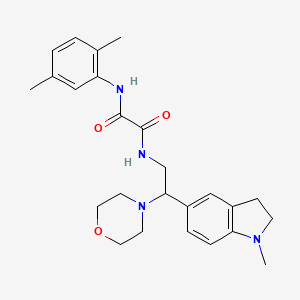

“(4-Ethylphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 869942-55-2 . It has a molecular weight of 191.32 and its IUPAC name is N-(4-ethylbenzyl)-2-methyl-1-propanamine . The compound is typically in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N/c1-4-12-5-7-13(8-6-12)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.. It’s typically stored at normal temperatures . More detailed physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Neurochemistry and Neurotoxicity Research

Amines and amine-related compounds play a significant role in neurochemistry and neurotoxicity studies. For example, research into the neurochemistry and neurotoxicity of 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) explores the effects of ring-substituted phenylisopropylamine compounds related to both amphetamines and hallucinogens. Such studies delve into acute and long-term neurochemical effects, which could be relevant to understanding the neuroactive potential of similar compounds (McKenna & Peroutka, 1990).

Environmental Health and Toxicology

Amines are also of interest in environmental health and toxicology. Research on the sources, fate, and toxicity of chemical warfare agent degradation products examines the environmental persistence and mammalian toxicity of various compounds, including those related to amines. This work is crucial for assessing environmental and occupational health risks associated with chemical exposures (Munro et al., 1999).

Chemical Recycling and Polymer Chemistry

The chemical recycling of poly(ethylene terephthalate) (PET) and related research highlight the application of chemical compounds in recycling processes and the synthesis of value-added materials. This area of study showcases the potential for chemical compounds to contribute to sustainable material science and engineering practices (Karayannidis & Achilias, 2007).

Biomedical Applications

Amines and related compounds have diverse biomedical applications, including in the development of topical agents for treating various skin disorders. Imiquimod, an immune response modifier, is one such compound that has been extensively studied for its antiviral, antiproliferative, and antitumor activities, demonstrating the therapeutic potential of amine compounds in medical research (Syed, 2001).

These examples, while not directly related to “(4-Ethylphenyl)methylamine hydrochloride,” illustrate the broad range of scientific research applications for amine compounds and related chemicals. Such studies contribute to our understanding of neurochemistry, environmental health, material science, and biomedical applications, potentially offering indirect insights into the applications of the compound .

properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-12-5-7-13(8-6-12)10-14-9-11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKVQJJCLHCNOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2954780.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide](/img/structure/B2954792.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2954793.png)

![3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2954795.png)

![6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2954800.png)

![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2954801.png)

![2,6-difluoro-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2954802.png)